4,6-Dimethyl-2-(3,4,5-trimethoxyanilino)pyrimidine salicylate
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Overview
Description
4,6-Dimethyl-2-(3,4,5-trimethoxyanilino)pyrimidine salicylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is known for its significant biological activities, including antimitotic and nucleoside transport inhibition properties . The presence of the trimethoxyphenyl group in its structure contributes to its diverse bioactivity effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(3,4,5-trimethoxyanilino)pyrimidine salicylate typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 3,4,5-trimethoxyaniline under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The salicylate form is obtained by reacting the resulting compound with salicylic acid in a methanolic solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(3,4,5-trimethoxyanilino)pyrimidine salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the trimethoxyphenyl group, to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
4,6-Dimethyl-2-(3,4,5-trimethoxyanilino)pyrimidine salicylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(3,4,5-trimethoxyanilino)pyrimidine salicylate involves its interaction with cellular components to exert its biological effects. It inhibits the nucleoside transport system, thereby affecting the uptake of nucleosides by cells . Additionally, it arrests the mitotic cycle of mammalian cells in metaphase, which is crucial for its antimitotic activity . The compound targets specific molecular pathways and proteins involved in cell division and nucleoside transport .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Another pyrimidine derivative with different functional groups and biological activities.
3,4,5-Trimethoxyaniline: A compound with a similar trimethoxyphenyl group but different overall structure and applications.
Uniqueness
4,6-Dimethyl-2-(3,4,5-trimethoxyanilino)pyrimidine salicylate is unique due to its combination of the pyrimidine core and the trimethoxyphenyl group, which imparts distinct biological activities and chemical properties. Its ability to inhibit nucleoside transport and arrest the mitotic cycle sets it apart from other similar compounds .
Biological Activity
4,6-Dimethyl-2-(3,4,5-trimethoxyanilino)pyrimidine salicylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities based on available research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a trimethoxyphenylamino group and a salicylate moiety. Its molecular formula is C18H21N5O3 with a molecular weight of approximately 357.39 g/mol. The structural complexity allows for various interactions with biological targets, which will be explored in this article.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties. The following sections summarize key findings from various studies.
Anticancer Activity
-
Mechanism of Action :
- The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. Studies indicate that it may act as an inhibitor of the JNK (c-Jun N-terminal kinase) pathway, which is crucial in regulating cell survival and apoptosis .
- Additionally, it has been suggested that the compound may interfere with the IKK (IκB kinase) pathway, further contributing to its anticancer effects .
-
In Vitro Studies :
- In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. For example:
- In Vivo Studies :
Data Table: Summary of Biological Activities
Activity Type | Model | Result | Reference |
---|---|---|---|
Anticancer Activity | Breast Cancer Cells | IC50 < 5 µM | |
Anticancer Activity | Lung Cancer Cells | IC50 < 10 µM | |
In Vivo Efficacy | Tumor-bearing Mice | Tumor size reduction observed |
Case Studies
-
Case Study on Breast Cancer :
A study conducted by Ghoneim et al. evaluated the efficacy of various pyrimidine derivatives including our compound against breast cancer cell lines. The findings highlighted that the introduction of methoxy groups significantly enhanced cytotoxicity compared to non-substituted analogs . -
Case Study on Lung Cancer :
Another research effort focused on lung cancer models where the compound was administered alongside standard chemotherapy agents. The results indicated a synergistic effect leading to improved survival rates in treated mice compared to those receiving chemotherapy alone .
Properties
CAS No. |
94696-72-7 |
---|---|
Molecular Formula |
C22H25N3O6 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
4,6-dimethyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine;2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H19N3O3.C7H6O3/c1-9-6-10(2)17-15(16-9)18-11-7-12(19-3)14(21-5)13(8-11)20-4;8-6-4-2-1-3-5(6)7(9)10/h6-8H,1-5H3,(H,16,17,18);1-4,8H,(H,9,10) |
InChI Key |
OGEWEKOWAGMHER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC(=C(C(=C2)OC)OC)OC)C.C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
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